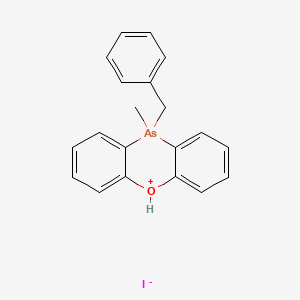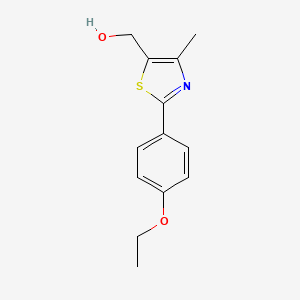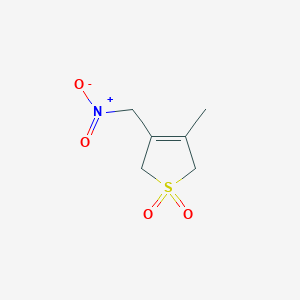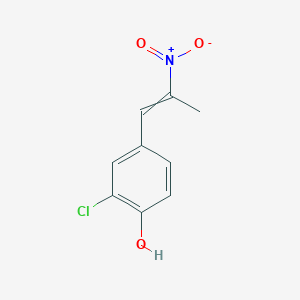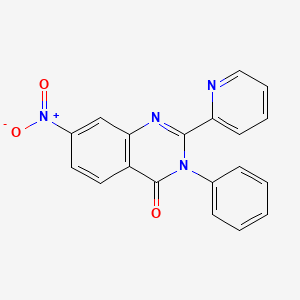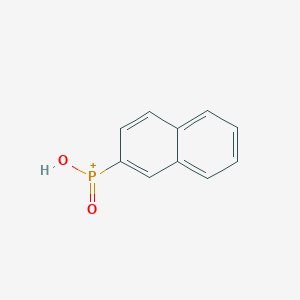
Hydroxy(naphthalen-2-yl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(naphthalen-2-yl)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It features a naphthalene ring bonded to a phosphorus atom, which is further bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(naphthalen-2-yl)oxophosphanium typically involves the reaction of naphthalene derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxy(naphthalen-2-yl)oxophosphanium has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of hydroxy(naphthalen-2-yl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
Naphthalene derivatives: Compounds like naphthalene-2-ol and naphthalene-1-ol share structural similarities.
Phosphine oxides: Compounds such as triphenylphosphine oxide (TPPO) are related in terms of their phosphorus-oxygen bonding.
Uniqueness: Hydroxy(naphthalen-2-yl)oxophosphanium is unique due to its combination of a naphthalene ring and a phosphorus-oxygen-hydroxyl moiety.
Eigenschaften
CAS-Nummer |
61260-18-2 |
|---|---|
Molekularformel |
C10H8O2P+ |
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
hydroxy-naphthalen-2-yl-oxophosphanium |
InChI |
InChI=1S/C10H7O2P/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/p+1 |
InChI-Schlüssel |
NJDGJQITINWEEU-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
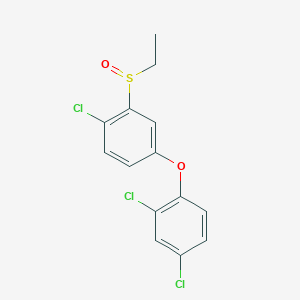
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

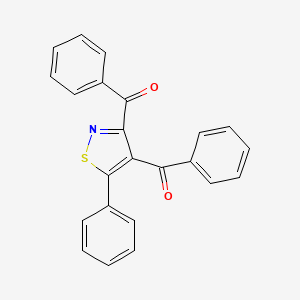
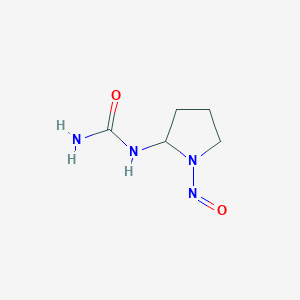

![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)

